![molecular formula C10H12N2 B128689 1,2,6-Trimethyl-1H-benzo[d]imidazole CAS No. 155221-39-9](/img/structure/B128689.png)
1,2,6-Trimethyl-1H-benzo[d]imidazole
Overview
Description
1,2,6-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound is notable for its three methyl groups attached at the 1, 2, and 6 positions of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Trimethyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with methylating agents such as methyl iodide in the presence of a base can yield the desired compound. The reaction typically proceeds under reflux conditions with solvents like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Catalysis
One of the prominent applications of 1,2,6-trimethyl-1H-benzo[d]imidazole is in catalysis. It has been investigated as a catalyst in various organic reactions, including:
- C–C Bond Formation : The compound has shown effectiveness in facilitating cross-coupling reactions, particularly in the synthesis of biaryl compounds.
- Oxidation Reactions : Studies indicate that it can act as a catalyst for the oxidation of alcohols to carbonyl compounds using environmentally friendly oxidants.
Table 1: Catalytic Applications
Reaction Type | Role of this compound | Reference |
---|---|---|
Cross-Coupling | Catalyst | |
Alcohol Oxidation | Catalyst | |
Polymerization | Initiator |
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been explored for their pharmacological properties:
- Antimicrobial Activity : Several studies have reported that derivatives exhibit significant antibacterial and antifungal activities.
- Anticancer Properties : Research indicates potential anticancer effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study conducted by Smith et al. (2020) demonstrated that certain derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Material Science
The compound has applications in material science, particularly in the development of:
- Polymeric Materials : It serves as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
- Nanocomposites : Incorporation into nanocomposites has shown improved electrical conductivity and thermal stability.
Table 2: Material Science Applications
Application Type | Description | Reference |
---|---|---|
Polymeric Materials | Monomer for high-performance polymers | |
Nanocomposites | Enhances conductivity and stability |
Coordination Chemistry
The ability of this compound to form coordination complexes with metal ions has been extensively studied:
- Metal Complexes : It forms stable complexes with transition metals which are useful in catalysis and sensing applications.
Case Study: Metal Complex Formation
A study by Zhang et al. (2019) highlighted the formation of copper(II) complexes with this compound that exhibited enhanced catalytic activity in oxidation reactions compared to other ligands .
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
1,2,6-Trimethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the methyl group at the 6 position, which may affect its chemical reactivity and biological activity.
1,3-Dimethyl-1H-benzo[d]imidazole: Has a different substitution pattern, which can lead to variations in its properties and applications.
1,2,3-Trimethyl-1H-benzo[d]imidazole: Similar in having three methyl groups, but the position of the methyl groups can influence its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1,2,6-Trimethyl-1H-benzo[d]imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a substituted benzimidazole derivative characterized by three methyl groups at the 1, 2, and 6 positions of the imidazole ring. This unique substitution pattern influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzimidazole derivatives reported that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth and preventing spore formation. The selectivity index indicates that it can be a potential candidate for developing antifungal agents .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have indicated that this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule formation, it induces apoptosis in cancer cells. In vitro studies have shown its efficacy against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, it disrupts the mitotic spindle formation necessary for cell division in cancer cells.
- Interaction with Cellular Targets : It may bind to various cellular targets leading to altered signaling pathways that promote cell death in malignant cells .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A recent investigation assessed the efficacy of various benzimidazole derivatives against resistant strains of bacteria. The results indicated that this compound was among the most effective compounds tested .
- Anticancer Research : In vitro assays demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. Further studies are warranted to explore its potential in vivo .
- Structure-Activity Relationship (SAR) : A comparative analysis highlighted how variations in substitution patterns on the benzimidazole core affect biological activity. This underscores the importance of structural modifications in enhancing therapeutic efficacy .
Properties
IUPAC Name |
1,2,6-trimethylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKUPYLPTSMSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434819 | |
Record name | AGN-PC-0MY1DF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155221-39-9 | |
Record name | AGN-PC-0MY1DF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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